molecular formula C38H38N4O8 B1430854 Fmoc-homoArg(Z)2-OH CAS No. 1926163-01-0

Fmoc-homoArg(Z)2-OH

Cat. No. B1430854
M. Wt: 678.7 g/mol
InChI Key: XGFIPUBTTVYBBV-XIFFEERXSA-N
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Description

“Fmoc-homoArg(Z)2-OH” is a chemical compound with the CAS Number: 1926163-01-0 . Its IUPAC name is N2- ( ( (9H-fluoren-9-yl)methoxy)carbonyl)-N6- (3,7-dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-L-lysine .


Synthesis Analysis

The synthesis of “Fmoc-homoArg(Z)2-OH” is generally achieved through Fmoc solid-phase peptide synthesis (SPPS) . This method is preferred due to the availability of high-quality Fmoc building blocks at a low cost, which is a result of the economies of scale from the current multiton production of therapeutic peptides . The Fmoc chemistry provides a solution to the previously limiting conditions of the Boc method as the deprotection conditions are compatible with modified peptides .


Molecular Structure Analysis

The molecular weight of “Fmoc-homoArg(Z)2-OH” is 678.74 . Its InChI code is 1S/C38H38N4O8/c43-34 (44)33 (40-36 (45)50-25-32-30-19-9-7-17-28 (30)29-18-8-10-20-31 (29)32)21-11-12-22-39-35 (41-37 (46)48-23-26-13-3-1-4-14-26)42-38 (47)49-24-27-15-5-2-6-16-27/h1-10,13-20,32-33H,11-12,21-25H2, (H,40,45) (H,43,44) (H2,39,41,42,46,47)/t33-/m0/s1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-homoArg(Z)2-OH” are complex and involve multiple steps . These include the deprotection of the N-terminal of the growing peptide chain, the activation of the incoming amino acid C-terminal by a coupling agent, and the coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .


Physical And Chemical Properties Analysis

“Fmoc-homoArg(Z)2-OH” has a molecular weight of 410.5 g/mol . It has 4 hydrogen bond donor counts and 5 hydrogen bond acceptor counts . It also has 10 rotatable bond counts . Its exact mass is 410.19540532 g/mol .

Scientific Research Applications

Biomedical Applications - Peptide-based Hydrogels (PHGs)

    Specific Scientific Field

    Biomedical Engineering, specifically in the creation of Peptide-based Hydrogels (PHGs) .

    Summary of the Application

    PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . Fmoc-homoArg(Z)2-OH is used in the synthesis of these hydrogels .

    Methods of Application or Experimental Procedures

    A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, was reported . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

    Results or Outcomes

    The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication . These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .

properties

IUPAC Name

(2S)-6-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N4O8/c43-34(44)33(40-36(45)50-25-32-30-19-9-7-17-28(30)29-18-8-10-20-31(29)32)21-11-12-22-39-35(41-37(46)48-23-26-13-3-1-4-14-26)42-38(47)49-24-27-15-5-2-6-16-27/h1-10,13-20,32-33H,11-12,21-25H2,(H,40,45)(H,43,44)(H2,39,41,42,46,47)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFIPUBTTVYBBV-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-homoArg(Z)2-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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